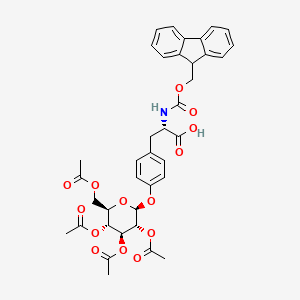
Fmoc-D-Tyr(2,6-diMe)-OH.DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Tyr(2,6-diMe)-OH.DCHA: is a derivative of tyrosine, an amino acid, where the phenolic hydroxyl group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and ease of removal under mildly basic conditions. The addition of two methyl groups at the 2 and 6 positions of the aromatic ring enhances its hydrophobicity, making it useful in various biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyr(2,6-diMe)-OH.DCHA typically involves the following steps:
Protection of the Amino Group: The amino group of D-tyrosine is protected using the Fmoc group. This is achieved by reacting D-tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Methylation: The phenolic hydroxyl group of the protected tyrosine is methylated using methyl iodide in the presence of a base like potassium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for purity and composition.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the Fmoc protecting group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-donating methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Oxidation of the phenolic hydroxyl group can lead to the formation of quinones.
Reduction: Reduction of the Fmoc group results in the formation of the free amine.
Substitution: Substitution reactions on the aromatic ring can yield various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: Fmoc-D-Tyr(2,6-diMe)-OH.DCHA is widely used in solid-phase peptide synthesis due to its stability and ease of removal. It is also used in the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its hydrophobic nature makes it useful in the study of membrane proteins.
Medicine: The compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it a valuable tool in medicinal chemistry.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and other biochemical reagents.
作用机制
The mechanism of action of Fmoc-D-Tyr(2,6-diMe)-OH.DCHA involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed under mildly basic conditions, revealing the free amine group. The methyl groups on the aromatic ring enhance the hydrophobic interactions, making the compound useful in studying membrane proteins and other hydrophobic interactions.
相似化合物的比较
Fmoc-L-Tyr-OH: This compound is similar but lacks the methyl groups on the aromatic ring, making it less hydrophobic.
Fmoc-D-Tyr-OH: This compound is the non-methylated version of Fmoc-D-Tyr(2,6-diMe)-OH.DCHA.
Fmoc-D-Tyr(tBu)-OH: This compound has a tert-butyl group instead of methyl groups, providing different steric and electronic properties.
Uniqueness: this compound is unique due to the presence of two methyl groups on the aromatic ring, which enhance its hydrophobicity and make it particularly useful in the study of hydrophobic interactions in peptides and proteins. This property distinguishes it from other similar compounds and broadens its range of applications in scientific research.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5.C12H23N/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30);11-13H,1-10H2/t24-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDRSXDCFIQCAL-GJFSDDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8023982.png)



![(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B8024002.png)
![{3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride, AldrichCPR](/img/structure/B8024023.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]oxan-2-yl]methyl acetate](/img/structure/B8024027.png)

![methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8024041.png)


